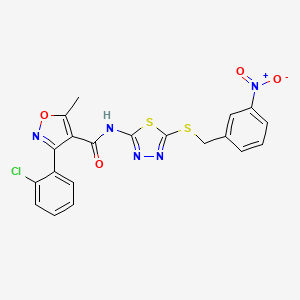

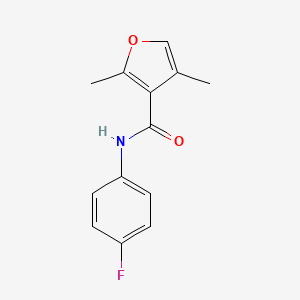

N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

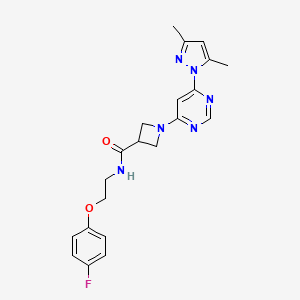

“N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid (COOH) where the hydroxyl group (-OH) is replaced by an amine group (NH2) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a carboxamide group, and a fluorophenyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, the electron-donating methyl groups on the furan ring, and the polar carboxamide group . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the aromatic rings would likely make this compound relatively stable . Its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación

1. Potential Applications in Cancer Treatment

- A study by Ahsan (2012) explored the synthesis of N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide analogues and found them to have significant anticancer activity. This highlights its potential as a therapeutic agent in oncology.

- Another research by Ahsan et al. (2011) evaluated analogues of this compound for antitubercular activity, suggesting its utility in treating tuberculosis.

2. Inhibition of Kinase Activity

- The compound has been studied for its role in inhibiting Met kinase activity, a key enzyme in cancer progression. Schroeder et al. (2009) found that this compound derivatives exhibited complete tumor stasis in models of human gastric carcinoma (Schroeder et al., 2009).

3. Application in Polymer Chemistry

- Research by Sun et al. (2016) discussed the use of similar compounds in the synthesis of electrochromic and electrofluorescent polymers, indicating its relevance in advanced material science.

4. Structural Analysis in Crystallography

- A study by Rybarczyk-Pirek et al. (2014) examined the temperature-dependent polymorphism of a related compound, providing insights into its structural dynamics and stability in different conditions.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, N-benzoyl-N’- (4-fluorophenyl) thiourea derivatives have been reported to inhibit the Sirtuin1 enzyme (SIRT1) .

Biochemical Pathways

For instance, N-benzoyl-N’- (4-fluorophenyl) thiourea derivatives have been reported to inhibit the Sirtuin1 enzyme (SIRT1), which plays a crucial role in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .

Pharmacokinetics

N-benzoyl-n’- (4-fluorophenyl) thiourea derivatives are predicted to have good pharmacokinetics (adme) properties . The change in physicochemical properties can affect the pharmacokinetics process, toxicity, and activity of each compound .

Result of Action

Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAXFWASWDWMAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2411277.png)

![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)

![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)

![4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2411284.png)

![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2411292.png)

![3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B2411297.png)